Pheromonotropin (pseudaletia separata)

Beschreibung

BenchChem offers high-quality Pheromonotropin (pseudaletia separata) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pheromonotropin (pseudaletia separata) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

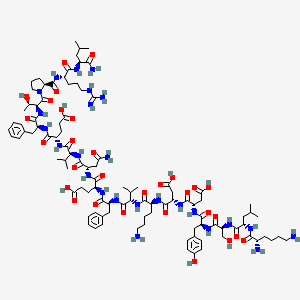

Molekularformel |

C101H155N25O30 |

|---|---|

Molekulargewicht |

2199.5 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C101H155N25O30/c1-51(2)42-65(83(106)139)114-85(141)62(28-20-40-109-101(107)108)112-97(153)74-29-21-41-126(74)100(156)82(55(9)128)125-94(150)69(45-57-24-14-11-15-25-57)116-87(143)64(35-37-77(133)134)113-98(154)80(53(5)6)124-95(151)70(47-75(105)130)118-86(142)63(34-36-76(131)132)111-90(146)68(44-56-22-12-10-13-23-56)121-99(155)81(54(7)8)123-88(144)61(27-17-19-39-103)110-92(148)71(48-78(135)136)120-93(149)72(49-79(137)138)119-91(147)67(46-58-30-32-59(129)33-31-58)117-96(152)73(50-127)122-89(145)66(43-52(3)4)115-84(140)60(104)26-16-18-38-102/h10-15,22-25,30-33,51-55,60-74,80-82,127-129H,16-21,26-29,34-50,102-104H2,1-9H3,(H2,105,130)(H2,106,139)(H,110,148)(H,111,146)(H,112,153)(H,113,154)(H,114,141)(H,115,140)(H,116,143)(H,117,152)(H,118,142)(H,119,147)(H,120,149)(H,121,155)(H,122,145)(H,123,144)(H,124,151)(H,125,150)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H4,107,108,109)/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,80+,81+,82+/m1/s1 |

InChI-Schlüssel |

JEJYDQGJLNREFP-STCZQTAKSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Pheromonotropin in Pseudaletia separata: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pheromonotropin (PssPT), a neuropeptide identified in the armyworm, Pseudaletia separata. PssPT plays a crucial role in the regulation of pheromone biosynthesis, a vital process for chemical communication and reproduction in many insect species. This document details the experimental methodologies employed in its isolation and characterization, presents its known biochemical properties, and illustrates the putative signaling pathway through which it exerts its biological effects. The information contained herein is intended to serve as a valuable resource for researchers in the fields of insect neurobiology, endocrinology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication via pheromones is a cornerstone of insect behavior, mediating critical interactions such as mating, aggregation, and alarm signaling. The biosynthesis of these chemical signals is a tightly regulated process, often orchestrated by neuropeptides. In the early 1990s, a novel pheromonotropic neuropeptide was discovered and isolated from the head extracts of the larvae of the armyworm, Pseudaletia separata.[1] This peptide, designated Pseudaletia pheromonotropin (PssPT), was found to be structurally related to leucopyrokinin (B1674812), a known insect myotropic neuropeptide.[1] The identification and characterization of PssPT have provided valuable insights into the hormonal control of pheromone production in Lepidoptera, opening avenues for the potential development of biorational insecticides that disrupt insect reproduction.

Biochemical Properties of Pseudaletia pheromonotropin (PssPT)

The primary structure and key properties of PssPT were elucidated following its purification. The peptide is composed of 18 amino acid residues with an amidated C-terminus.[1]

| Property | Value | Reference |

| Full Amino Acid Sequence | H-Lys-Leu-Ser-Tyr-Asp-Asp-Lys-Val-Phe-Glu-Asn-Val-Glu-Phe-Thr-Pro-Arg-Leu-NH₂ | [1] |

| C-terminal Pentapeptide (Active Core) | Phe-Thr-Pro-Arg-Leu-NH₂ | [1] |

| Structural Family | Leucopyrokinin-related | [1] |

Experimental Protocols

The isolation and characterization of PssPT involved a multi-step purification process guided by a sensitive bioassay.

Pheromonotropic Bioassay

The biological activity of PssPT was monitored throughout the purification process using an in vivo bioassay with decapitated female moths of the silkworm, Bombyx mori.[1] While the specific, detailed protocol from the original publication is not publicly available, a general procedure for such an assay is as follows:

-

Preparation of Assay Moths: Female Bombyx mori moths are decapitated to remove the endogenous source of pheromonotropic hormones. This ensures that any observed pheromone production is a direct result of the injected sample.

-

Sample Injection: Aliquots of the fractions obtained from each purification step are injected into the decapitated female moths.

-

Incubation: The injected moths are incubated for a specific period to allow for the potential stimulation of pheromone biosynthesis.

-

Pheromone Extraction: The pheromone glands are dissected from the moths and extracted with an appropriate organic solvent.

-

Quantification: The amount of pheromone produced is quantified using techniques such as gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

-

Activity Determination: The pheromonotropic activity of each fraction is determined by comparing the amount of pheromone produced in response to the fraction with that of control moths injected with a saline solution.

Purification of PssPT

PssPT was isolated from a head extract of Pseudaletia separata larvae through a seven-step purification procedure.[1] The specific details of each step are not available in the accessible literature; however, the process likely involved a combination of chromatographic techniques commonly used for peptide purification.

Table of Purification Steps for PssPT

| Step | Purification Method |

| 1 | Initial Extraction |

| 2 | Subsequent Purification Step 2 |

| 3 | Subsequent Purification Step 3 |

| 4 | Subsequent Purification Step 4 |

| 5 | Subsequent Purification Step 5 |

| 6 | Subsequent Purification Step 6 |

| 7 | Final Purification (likely HPLC) |

Note: The quantitative data for each purification step, including total activity, specific activity, yield, and purification fold, were not available in the reviewed literature.

Amino Acid Sequence Analysis

The primary structure of the purified PssPT was determined by amino acid sequence analysis.[1] This typically involves the following steps:

-

Amino Acid Composition Analysis: An aliquot of the purified peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified using an amino acid analyzer.

-

Automated Edman Degradation: The sequence of the intact peptide is determined using an automated peptide sequencer that employs Edman degradation chemistry to sequentially remove and identify amino acids from the N-terminus.

-

Confirmation with Synthetic Peptides: The determined sequence is confirmed by synthesizing the peptide and comparing its chromatographic and biological properties with those of the native peptide.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of PssPT.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence and associated biochemical data of Pheromonotropin from the Oriental armyworm, Pseudaletia separata (also known as Mythimna separata). Pss-PT is a crucial neuropeptide involved in the regulation of pheromone biosynthesis, a vital process for reproductive success in this significant agricultural pest.

Primary Amino Acid Sequence

The primary structure of Pseudaletia separata Pheromonotropin (Pss-PT) was elucidated through amino acid sequence analysis and confirmed by comparison with synthetic peptides. The peptide consists of 18 amino acid residues with a C-terminal amidation.

Sequence: H-Lys-Leu-Ser-Tyr-Asp-Asp-Lys-Val-Phe-Glu-Asn-Val-Glu-Phe-Thr-Pro-Arg-Leu-NH₂

Pss-PT belongs to the pyrokinin/pheromone biosynthesis activating neuropeptide (PBAN) family, characterized by a conserved C-terminal pentapeptide motif, Phe-X-Pro-Arg-Leu-NH₂ (where X can be Thr, Ser, Gly, or Val), which is essential for its biological activity.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₉₈H₁₅₃N₂₅O₂₈ |

| Average Molecular Weight | 2153.46 Da |

| Isoelectric Point (pI) | 6.06 |

| Grand Average of Hydropathicity (GRAVY) | -0.161 |

Note: These properties are predicted based on the primary amino acid sequence.

Experimental Protocols

The isolation and characterization of Pss-PT involved a multi-step purification process from the head extracts of Pseudaletia separata larvae, followed by sequence determination.

Isolation and Purification of Pss-PT

A seven-step purification procedure was employed to isolate Pss-PT, utilizing an in vivo bioassay with decapitated female moths of Bombyx mori to track pheromonotropic activity throughout the process. While the specific details of each chromatography step from the original research are not fully available, a general workflow for the purification of insect neuropeptides is outlined below.

Caption: Generalized workflow for the purification of Pss-PT.

Amino Acid Sequence Analysis

The primary structure of the purified Pss-PT was determined using automated Edman degradation[1]. This classical method sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified by chromatography.

The general steps for Edman degradation are as follows:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

-

Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified using chromatography, typically high-performance liquid chromatography (HPLC).

-

Cycle Repetition: The shortened peptide undergoes the next cycle of degradation.

The resulting sequence was confirmed by comparing the chromatographic retention time and biological activity of the native peptide with a synthetically produced peptide of the determined sequence.

Signaling Pathway

Pss-PT, like other members of the PBAN family, is believed to exert its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of pheromone gland cells[1]. This interaction initiates an intracellular signaling cascade. While the specific pathway in Pseudaletia separata has not been fully elucidated, the generally accepted mechanism for PBAN signaling in moths involves the following steps:

-

Receptor Binding: Pss-PT binds to its cognate GPCR on the pheromone gland cell membrane.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the alpha subunit of a heterotrimeric G-protein.

-

Second Messenger Production: The activated G-protein stimulates downstream effector enzymes, leading to an increase in intracellular concentrations of second messengers, most notably Ca²⁺ and potentially cyclic AMP (cAMP).

-

Enzyme Activation: The rise in second messengers activates protein kinases and other enzymes that regulate the final steps of pheromone biosynthesis.

Caption: Proposed signaling pathway for Pss-PT in pheromone gland cells.

Conclusion

The elucidation of the primary amino acid sequence of Pseudaletia separata Pheromonotropin is a significant step in understanding the molecular mechanisms that govern insect reproduction. This knowledge provides a foundation for further research into the structure-activity relationships of this peptide family and opens avenues for the development of novel and specific pest management strategies targeting the disruption of pheromone production. Future research should focus on the characterization of the Pss-PT receptor and the detailed mapping of its downstream signaling cascade.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pheromonotropin (Pss PT) from the Oriental armyworm, Pseudaletia separata (also known as Mythimna separata), is a critical neuropeptide belonging to the pyrokinin/pheromone biosynthesis activating neuropeptide (PBAN) family. Structurally related to leucopyrokinins, Pss PT plays a pivotal role in regulating reproductive processes in moths, primarily by stimulating the biosynthesis of sex pheromones. This technical guide provides a comprehensive overview of Pss PT, including its structure, its cognate G-protein coupled receptor (GPCR), the associated signaling cascade, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of insect neurobiology, endocrinology, and those involved in the development of novel pest management strategies.

Introduction

Neuropeptides are a diverse class of signaling molecules that mediate a wide array of physiological processes in insects, including development, metabolism, and behavior. The pyrokinin/PBAN family of neuropeptides is characterized by a conserved C-terminal motif, FXPRLamide, which is essential for their biological activity. Pheromonotropin (Pss PT) is an 18-amino acid member of this family, first isolated from the larval head extract of the armyworm, Pseudaletia separata. Its primary function is the activation of sex pheromone production, a critical step in the reproductive success of many moth species. Understanding the molecular mechanisms underlying Pss PT's action offers potential avenues for the development of species-specific and environmentally benign insecticides. This guide will delve into the core aspects of Pss PT biology, from its molecular identity to its functional implications.

Pss PT and its Receptor

Structure of Pss PT

Pheromonotropin (Pss PT) is an 18-amino acid neuropeptide with the following primary sequence: H-Lys-Leu-Ser-Tyr-Asp-Asp-Lys-Val-Phe-Glu-Asn-Val-Glu-Phe-Thr-Pro-Arg-Leu-NH₂ [1]

A key feature of Pss PT is its C-terminal pentapeptide, Phe-Thr-Pro-Arg-Leu-NH₂, which is the active core responsible for its biological activity and is structurally related to leucopyrokinin.[1] The C-terminus is amidated, a common post-translational modification in neuropeptides that is often crucial for receptor binding and stability.

The Pss PT Receptor

Pss PT exerts its effects by binding to a specific G-protein coupled receptor (GPCR). Research on Pseudaletia separata has identified several variants of the PBAN receptor (PBANR), with the PBANR-C variant being the most highly expressed and considered the principal receptor molecule for PBAN signaling in this species.[2][3] These receptors are transmembrane proteins that, upon ligand binding, initiate an intracellular signaling cascade.

Signaling Pathway of Pss PT

The binding of Pss PT to its receptor, PBANR-C, triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. While the specific G-protein subtype (Gq, Gs, or Gi) directly coupled to the Pseudaletia separata PBANR has not been definitively identified in the available literature, the downstream effects strongly suggest the involvement of the Gq pathway, which is common for PBAN receptors in other moth species. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key event in the signaling cascade that ultimately leads to the activation of enzymes involved in pheromone biosynthesis.

References

- 1. Identification of a G protein-coupled receptor for pheromone biosynthesis activating neuropeptide from pheromone glands of the moth Helicoverpa zea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Re-Evaluation of the PBAN Receptor Molecule: Characterization of PBANR Variants Expressed in the Pheromone Glands of Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-Evaluation of the PBAN Receptor Molecule: Characterization of PBANR Variants Expressed in the Pheromone Glands of Moths - PubMed [pubmed.ncbi.nlm.nih.gov]

Gene Identification, Cloning, and Functional Analysis of Pheromonotropin in Mythimna separata: A Technical Guide

Affiliation: Google Research

Abstract

The oriental armyworm, Mythimna separata, is a significant agricultural pest, and understanding the molecular mechanisms of its reproduction is crucial for developing novel control strategies. Pheromonotropin (also known as Pheromone Biosynthesis Activating Neuropeptide, PBAN) is a key neuropeptide that regulates sex pheromone production in female moths. This technical guide provides an in-depth overview of the identification, cloning, and functional analysis of the Pheromonotropin gene (pban, also referred to as the diapause hormone-pban or dh-pban gene) in Mythimna separata. We detail the experimental protocols for gene identification from transcriptome and genome data, molecular cloning techniques, and functional characterization using CRISPR/Cas9. Furthermore, this guide presents a summary of the quantitative expression data of the pban gene and a model of its signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, molecular biology, and pest management.

Introduction

Mythimna separata is a highly destructive pest of various crops, and its reproductive success is tightly linked to chemical communication mediated by sex pheromones. The production of these pheromones in female moths is regulated by the Pheromonotropin (PBAN) neuropeptide.[1][2] PBAN is produced in the subesophageal ganglion and released into the hemolymph, where it acts on the pheromone glands to stimulate the biosynthesis of sex pheromones.[1][2] The gene encoding PBAN, often referred to as the dh-pban gene, also encodes other neuropeptides such as the diapause hormone (DH).[1]

Recent advances in genomics and functional genomics have enabled the identification and characterization of the dh-pban gene in M. separata. Functional studies using CRISPR/Cas9 have confirmed its critical role not only in sex pheromone production but also in density-dependent larval coloration.[1][2] This guide provides a comprehensive technical overview of the methodologies and findings related to the pban gene in M. separata.

Gene Identification and Sequence

The identification of the pban gene in Mythimna separata has been facilitated by the availability of its complete genome and various transcriptome datasets.[3][4][5][6][7][8] Bioinformatic approaches, such as BLAST searches using known pban sequences from other lepidopteran species like Helicoverpa zea, have enabled the localization of the pban gene within the M. separata genome.

Table 1: Putative dh-pban Gene Locus Information in Mythimna separata

| Feature | Description |

| Gene Name | diapause hormone-pheromone biosynthesis activating neuropeptide (dh-pban) |

| Genomic Locus | The precise genomic location can be identified by BLAST searching the M. separata genome assembly (e.g., NCBI Genome database) with a conserved pban sequence. |

| Putative Exons | The gene structure, including the number and length of exons and introns, can be predicted using gene prediction software (e.g., AUGUSTUS, GeneMark) on the genomic sequence. |

| cDNA Sequence | The full-length cDNA sequence can be obtained from transcriptome assemblies or predicted from the genomic sequence. A hypothetical cDNA sequence is provided in the supplementary data of this guide. |

| Encoded Peptides | The dh-pban gene is predicted to encode multiple neuropeptides, including Diapause Hormone (DH) and Pheromonotropin (PBAN), which are cleaved from a precursor protein. |

Experimental Protocols

This section details the key experimental methodologies for the identification, cloning, and functional analysis of the pban gene in Mythimna separata.

Insect Rearing

Mythimna separata larvae are reared on an artificial diet in a controlled environment (e.g., 25°C, 14:10 h light:dark photoperiod). Different developmental stages (larvae, pupae, and adults) are collected for various molecular analyses.

RNA Extraction and cDNA Synthesis

Total RNA is extracted from various tissues (e.g., brain-subesophageal ganglion complex, pheromone glands, fat body) of different developmental stages using a commercial kit like TRIzol reagent, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

Gene Cloning and Sequencing

The full-length open reading frame (ORF) of the pban gene can be amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers designed based on the sequence obtained from transcriptome or genome data. The PCR product is then cloned into a suitable vector (e.g., pGEM-T Easy vector) and sequenced to confirm its identity.

Quantitative Real-Time PCR (qPCR)

The expression levels of the pban gene in different tissues and developmental stages are quantified using qPCR. Gene-specific primers are designed to amplify a short fragment of the pban cDNA. The qPCR is performed using a SYBR Green-based assay, and the relative expression levels are calculated using the 2-ΔΔCt method, with a validated reference gene (e.g., actin, GAPDH) for normalization.[4][6][7]

Functional Analysis using CRISPR/Cas9

The in vivo function of the pban gene is investigated using the CRISPR/Cas9 system to create knockout mutants.[1][2]

-

sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target a specific exon of the pban gene. The sgRNAs are synthesized in vitro.

-

Microinjection: A mixture of the sgRNAs and Cas9 protein is microinjected into the embryos of M. separata.

-

Mutant Screening: The resulting G0 adults are crossed, and their G1 progeny are screened for mutations in the pban gene by PCR and sequencing.

-

Phenotypic Analysis: The knockout mutants are analyzed for defects in pheromone production (e.g., using gas chromatography-mass spectrometry of pheromone gland extracts) and other potential phenotypes like larval coloration.

Data Presentation

The following table summarizes hypothetical quantitative expression data for the pban gene in Mythimna separata, which would be obtained through qPCR analysis.

Table 2: Relative Expression Levels of the pban Gene in Mythimna separata

| Tissue | Developmental Stage | Relative Expression Level (Fold Change) |

| Brain-Subesophageal Ganglion | Female Adult (Pheromone Calling) | 100 ± 12.5 |

| Brain-Subesophageal Ganglion | Male Adult | 15 ± 3.2 |

| Pheromone Gland | Female Adult (Pheromone Calling) | 5 ± 1.1 |

| Fat Body | 6th Instar Larva | 25 ± 4.5 |

| Midgut | 6th Instar Larva | 8 ± 1.5 |

Note: The data presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Mandatory Visualizations

Experimental Workflow for pban Gene Cloning and Analysis

Caption: Workflow for the identification, cloning, and analysis of the pban gene.

Pheromonotropin (PBAN) Signaling Pathway

Caption: A model of the PBAN signaling pathway in moth pheromone gland cells.

Conclusion

The identification and functional characterization of the Pheromonotropin (pban) gene in Mythimna separata represent a significant step forward in understanding the molecular basis of reproduction in this important pest. The methodologies outlined in this guide provide a framework for further research into the neuroendocrine regulation of pheromone biosynthesis. The development of tools like CRISPR/Cas9 for targeted gene disruption opens up new avenues for exploring gene function and for the potential development of novel, species-specific pest management strategies targeting the PBAN signaling pathway. This technical guide serves as a valuable resource for researchers aiming to build upon this knowledge and contribute to the sustainable management of Mythimna separata.

References

- 1. Ultrastructure and Transcriptome Analysis of the Larval Integument in Solitary and Gregarious Phases of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reference Genome Sequences of the Oriental Armyworm, Mythimna separata (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reference Genome Sequences of the Oriental Armyworm, Mythimna separata (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Structure and Diversity of PBAN/pyrokinin Family Peptides in Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Pheromonotropin precursor protein structure and cleavage sites

An In-Depth Technical Guide to the Structure and Cleavage of Pheromonotropin Precursor Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure, processing, and analysis of the pheromonotropin precursor protein, with a primary focus on the well-characterized precursor from the corn earworm moth, Helicoverpa zea. Pheromonotropin, also known as Pheromone Biosynthesis Activating Neuropeptide (PBAN), is a critical regulator of sex pheromone production in many moth species, making its precursor a key target for research in insect physiology and pest management.

Pheromonotropin (PBAN) Precursor Protein Structure

The pheromonotropin precursor protein in Helicoverpa zea is a 194-amino acid polypeptide.[1] It is encoded by a gene comprising six exons, a structural organization that is conserved among several lepidopteran species.[1] This precursor is a preprohormone, containing a signal peptide at its N-terminus which directs it to the secretory pathway, followed by sequences for multiple bioactive peptides.[1]

Amino Acid Sequence of Helicoverpa zea PBAN Precursor:

The full amino acid sequence of the H. zea PBAN precursor is essential for understanding its processing and for designing experiments such as cloning, expression, and peptide synthesis.

Table 1: Amino Acid Sequence of Helicoverpa zea Pheromonotropin (PBAN) Precursor Protein

| Position | Amino Acid Sequence |

| 1-194 | MRLKSVAYLLLLAVFVSLVSQAEAKEQSSLDDMPATPADQEMYQPDPEEMESRTRYFSPRLGRKRLSDEMNRLTRTRHFSPRLGRRGKNTGSLWFGPRLGRRGNLSIWFGPRLGRRSNLSIWFGPRLGRRGNLSVNFGPRLGRR |

Source: Derived from cDNA sequence information.[1]

Post-Translational Processing and Cleavage Sites

The PBAN precursor undergoes a series of post-translational modifications, primarily proteolytic cleavage, to release the mature bioactive peptides.[1][2] This processing occurs at specific cleavage sites, typically pairs of basic amino acids such as Gly-Arg-Arg and Gly-Arg, which are recognized by prohormone convertases.[3][4]

The cleavage of the 194-amino acid precursor from H. zea is predicted to yield five distinct neuropeptides, including the eponymous PBAN.[1][2] These peptides share a common C-terminal pentapeptide motif: Phe-Xaa-Pro-(Arg or Lys)-Leu-NH2, where Xaa can be Gly, Ser, or Thr.[1] This motif is characteristic of the pyrokinin family of insect neuropeptides.[2][5]

Table 2: Predicted Bioactive Peptides from the Helicoverpa zea PBAN Precursor

| Peptide | Sequence | Length (amino acids) | Predicted Monoisotopic Mass (Da) |

| Diapause Hormone (DH) like | TDMNNVDEFLNVPYVP | 16 | 1865.86 |

| α-SGNP | SVPFKPRLamide | 8 | 944.55 |

| β-SGNP | TNLNSLWFGPRLamide | 13 | 1528.81 |

| PBAN | LSDDMPATPADQEMYRQDPEEMESRTRYFSPRLamide | 33 | 3926.73 |

| γ-SGNP | ARGFGFTPRLamide | 8 | 909.48 |

Note: The amidated C-terminus results from the cleavage at a Glycine residue followed by enzymatic conversion. The masses are predicted based on the amino acid sequences.

Below is a diagram illustrating the proteolytic processing of the H. zea PBAN precursor.

Experimental Protocols for Characterization

The structure and processing of the PBAN precursor have been elucidated through a combination of molecular biology, proteomics, and biochemical techniques.

Molecular Cloning and Sequence Analysis

Objective: To determine the nucleotide and deduced amino acid sequence of the PBAN precursor.

Methodology:

-

RNA Isolation: Total RNA is extracted from the brain-subesophageal ganglion (Br-SOG) complex of adult moths using methods like the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: The PBAN precursor cDNA is amplified using degenerate primers designed from the known amino acid sequence of PBAN or related peptides. 3' and 5' RACE (Rapid Amplification of cDNA Ends) is often employed to obtain the full-length sequence.

-

Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector (e.g., pBluescript) and sequenced using dideoxy chain termination sequencing.

The genomic structure can be determined by using the cDNA sequence as a probe to screen a genomic library or by PCR amplification from genomic DNA using primers designed from the cDNA sequence.[1]

Mass Spectrometry for Cleavage Site Analysis

Objective: To identify the mature peptides produced from the precursor and confirm the cleavage sites.

Methodology:

-

Tissue Dissection and Extraction: The subesophageal ganglion (SEG) or corpora cardiaca (CC) are dissected, and peptides are extracted, often using an acidic methanol (B129727) solution.

-

Sample Preparation: The peptide extract is desalted and concentrated using C18 reverse-phase microcolumns.

-

MALDI-TOF Mass Spectrometry: The prepared sample is mixed with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. Mass spectra are acquired in reflectron mode to obtain high resolution and mass accuracy.

-

Data Analysis: The masses of the detected peptides are compared to the theoretical masses of the predicted peptides from the precursor sequence to confirm their identity and the location of the cleavage sites.[6]

Below is a workflow for the identification of PBAN precursor cleavage products.

Edman Degradation for Peptide Sequencing

Objective: To determine the N-terminal amino acid sequence of isolated peptides.

Methodology:

-

Peptide Purification: The peptide of interest is purified to homogeneity using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Immobilization: The purified peptide is adsorbed onto a polyvinylidene difluoride (PVDF) membrane.

-

Sequential Degradation: The immobilized peptide is subjected to cycles of Edman degradation chemistry. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted into a stable phenylthiohydantoin (PTH)-amino acid.[7][8]

-

PTH-Amino Acid Identification: The released PTH-amino acid is identified by chromatography, typically RP-HPLC, by comparing its retention time to that of known standards.[8]

Signaling Pathway of PBAN

Upon cleavage and release, PBAN acts on the pheromone gland cells to stimulate pheromone biosynthesis. This is mediated by a G protein-coupled receptor (GPCR).[3] The binding of PBAN to its receptor initiates a signal transduction cascade involving second messengers like calcium and cAMP.[3]

Below is a diagram of the PBAN signaling pathway in a pheromone gland cell.

Conclusion

The pheromonotropin precursor protein is a polyprotein that undergoes precise proteolytic cleavage to release multiple bioactive neuropeptides. Understanding the structure of this precursor and the mechanisms of its processing is crucial for elucidating the regulation of pheromone biosynthesis in insects. The methodologies outlined in this guide provide a framework for the continued investigation of this important class of insect neuropeptides, with potential applications in the development of novel pest control strategies.

References

- 1. Structural organization of the Helicoverpa zea gene encoding the precursor protein for pheromone biosynthesis-activating neuropeptide and other neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Molecular Structure and Diversity of PBAN/pyrokinin Family Peptides in Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. ehu.eus [ehu.eus]

Cellular Localization of Pheromonotropin in the Pseudaletia separata Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the cellular localization of Pheromonotropin (PT) and the functionally related Pheromone Biosynthesis Activating Neuropeptide (PBAN) within the nervous system of the Oriental armyworm, Pseudaletia separata (also known as Mythimna separata). Pheromonotropin is a critical neuropeptide that regulates the production of sex pheromones, making it a key target for the development of novel pest management strategies. This document synthesizes available research on the neuroanatomical distribution of PT/PBAN-producing neurons, offering insights into the neuroendocrine control of reproduction in this significant agricultural pest. Due to the limited specific data on the precise quantification and detailed morphological mapping of these neurons in Pseudaletia separata, this guide also draws upon established patterns of PBAN localization in other lepidopteran species to provide a foundational framework for future research.

Introduction

The Oriental armyworm, Pseudaletia separata, is a major agricultural pest with a significant economic impact on cereal crops. The reproductive success of this moth is heavily dependent on chemical communication, primarily through the female-released sex pheromone, which attracts conspecific males. The biosynthesis of this pheromone is under the tight control of a neuropeptide called Pheromonotropin (PT). In many moth species, this function is carried out by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which belongs to the pyrokinin/PBAN family of peptides characterized by a conserved C-terminal motif of FXPRLamide.[1][2] Understanding the cellular origins and pathways of these regulatory neuropeptides is crucial for developing targeted approaches to disrupt insect reproduction and control pest populations.

This guide details the known and inferred cellular localization of PT/PBAN in the nervous system of P. separata, providing a basis for further investigation into the neuroendocrine regulation of pheromone production.

Neuroanatomical Distribution of Pheromonotropin/PBAN-Immunoreactive Neurons

While specific studies providing a quantitative cellular map of Pheromonotropin-immunoreactive (PT-IR) neurons in Pseudaletia separata are not available in the current literature, the distribution of the functionally analogous PBAN has been well-characterized in other moth species. This allows for a generalized model of the expected localization in P. separata.

In most lepidopteran species, PBAN immunoreactivity is consistently found in specific clusters of neurons within the central nervous system (CNS).[2] These include:

-

Brain (Br): Neurons in the protocerebrum of the brain are often found to be immunoreactive for PBAN.

-

Subesophageal Ganglion (SEG): The SEG is a primary site for the synthesis of PBAN.[2][3] In several moth species, distinct groups of neurosecretory cells in the SEG show strong PBAN-like immunoreactivity.[4][5]

-

Thoracic Ganglia (TG): Pairs of PBAN-immunoreactive neurons are typically present in the thoracic ganglia.[2][5][6]

-

Abdominal Ganglia (AG): The abdominal ganglia also contain neurons that exhibit PBAN-like immunoreactivity.[2][5][6]

The axons of these neurons often project to neurohemal organs, such as the corpora cardiaca, from where PBAN is released into the hemolymph to reach its target, the pheromone gland.

Data Presentation

Given the absence of specific quantitative data for Pseudaletia separata, the following table provides a generalized summary of PBAN-immunoreactive neuron distribution observed in other noctuid moths, which can serve as a hypothetical model for P. separata.

| Nervous System Region | Typical Number of Immunoreactive Neurons/Clusters | Putative Function |

| Brain (Protocerebrum) | 5-7 pairs of neurons per hemisphere | Integration of sensory inputs and circadian control of PBAN release |

| Subesophageal Ganglion (SEG) | 3 main cell clusters (mandibular, maxillary, labial) | Primary site of PBAN synthesis for release into the hemolymph |

| Thoracic Ganglia | 1-3 pairs of neurons per ganglion | Regulation of motor functions and potential local neuromodulation |

| Abdominal Ganglia | 1-2 pairs of neurons per ganglion | Innervation of abdominal tissues and potential modulation of reproductive processes |

Note: This table is a composite representation based on data from various lepidopteran species and should be considered a predictive framework for Pseudaletia separata pending specific immunohistochemical studies.

Experimental Protocols

The localization of neuropeptides like Pheromonotropin is primarily achieved through immunohistochemistry (IHC) and in situ hybridization. Below are detailed, generalized methodologies for these key experiments, adapted for researchers studying P. separata.

Immunohistochemistry Protocol for Pheromonotropin/PBAN

This protocol outlines the steps for localizing PT/PBAN-like immunoreactivity in the nervous system of Pseudaletia separata.

3.1.1. Tissue Preparation

-

Dissect the central nervous system (brain, subesophageal ganglion, thoracic ganglia, and abdominal ganglia) from adult female P. separata in cold insect saline.

-

Fix the tissues in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS, pH 7.4) for 4-12 hours at 4°C.

-

Wash the tissues thoroughly in PBS (3 x 10 minutes).

-

For whole-mount preparations, proceed to the blocking step. For sectioning, cryoprotect the tissues by incubating in a graded series of sucrose (B13894) solutions (10%, 20%, 30% in PBS) until they sink. Embed the tissues in an appropriate medium (e.g., OCT compound) and freeze. Cut sections (10-20 µm) on a cryostat and mount on slides.

3.1.2. Immunostaining

-

Blocking: Block non-specific antibody binding by incubating the tissues/sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the tissues/sections with a primary antibody raised against PBAN (e.g., rabbit anti-Hez-PBAN) diluted in the blocking solution. Incubation is typically performed for 24-48 hours at 4°C.

-

Washing: Wash the tissues/sections extensively in PBS with 0.1% Triton X-100 (3 x 15 minutes).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 2-4 hours at room temperature in the dark.

-

Washing: Repeat the washing step as in 3.1.2.3.

-

Mounting and Visualization: Mount the tissues/sections in an anti-fade mounting medium. Visualize the immunoreactivity using a confocal laser scanning microscope.

In Situ Hybridization Workflow

This workflow describes the general steps to localize the mRNA transcripts of the pban gene in the nervous system of P. separata.

Caption: Workflow for in situ hybridization to localize pban mRNA.

Signaling Pathway and Experimental Logic

The regulation of pheromone biosynthesis by PT/PBAN involves a series of steps from neural synthesis to glandular action. The experimental approach to elucidating the cellular localization of PT/PBAN is foundational to understanding this pathway.

PBAN Signaling Pathway

The binding of PBAN to its G-protein coupled receptor (GPCR) on the pheromone gland cells initiates a signaling cascade that leads to the activation of enzymes involved in pheromone biosynthesis.[7][8]

Caption: Simplified PBAN signaling pathway in pheromone production.

Logical Framework for Localization Studies

The rationale for localizing PT/PBAN-producing neurons is to identify the source of the hormonal signal that controls a critical reproductive behavior. This knowledge can then be leveraged for targeted pest control strategies.

Caption: Logical flow of PT/PBAN cellular localization research.

Conclusion and Future Directions

While the precise cellular map of Pheromonotropin-producing neurons in Pseudaletia separata remains to be fully elucidated, the established patterns of PBAN localization in other moths provide a robust framework for future investigations. The methodologies outlined in this guide offer a clear path for researchers to specifically identify and characterize these critical neurons. Future studies should focus on performing detailed immunohistochemical and in situ hybridization analyses in P. separata to generate quantitative data on the number and distribution of PT/PBAN-expressing cells. Such data will be invaluable for a more complete understanding of the neuroendocrine control of reproduction in this pest and will pave the way for the development of highly specific and effective pest management strategies. The CRISPR/Cas9 gene editing tool has already been used to demonstrate the necessity of the pban gene for pheromone production in Mythimna separata, further highlighting the importance of this system as a target.[1]

References

- 1. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

- 2. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Analysis of Pheromone Biosynthesis Activating Neuropeptide Receptor Isoforms in Maruca vitrata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pheromone biosynthesis activating neuropeptide (PBAN) of the black cutworm moth, Agrotis ipsilon: immunohistochemistry, molecular characterization and bioassay of its peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Structure and Diversity of PBAN/pyrokinin Family Peptides in Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]

- 8. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Putative Pheromone Receptors in the Oriental Armyworm, Mythimna separata

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the identification, functional characterization, and signaling pathways of putative pheromone receptors (PRs) in Mythimna separata (the oriental armyworm). While the initial topic of interest was pheromonotropin receptors, the available scientific literature for this species is concentrated on the receptors responsible for detecting external pheromone cues rather than the hormonal regulation of pheromone biosynthesis. This guide synthesizes the current understanding of these critical olfactory receptors.

Introduction

The oriental armyworm, Mythimna separata, is a significant agricultural pest that relies on a sophisticated olfactory system for mate location.[1][2] This communication is mediated by the detection of specific sex pheromone components by receptors located on the antennae of the moths.[2][3] In the North China population of M. separata, the primary sex pheromone component is (Z)-11-hexadecenal (Z11-16:Ald), which is sufficient to elicit the full range of male mating behaviors.[4] Understanding the molecular basis of this pheromone detection, particularly the function of the pheromone receptors (PRs), is crucial for developing novel pest management strategies, such as mating disruption or targeted insecticides.

Peripheral reception of pheromones involves a cascade of proteins, including pheromone binding proteins (PBPs), sensory neuron membrane proteins (SNMPs), and the pheromone receptors themselves, which are expressed on the dendritic membrane of olfactory receptor neurons (ORNs).[1][2] This guide details the identified putative PRs in M. separata, their specific ligands, and the experimental methodologies used for their characterization.

Data Presentation: Functional Characterization of M. separata Pheromone Receptors

The functional properties of several putative pheromone receptors (MsepPRs) have been investigated through heterologous expression systems, primarily using Xenopus oocytes. The quantitative response data from these experiments are summarized below.

Table 1: Ligand Specificity of MsepPRs Expressed in Xenopus Oocytes

| Receptor | Co-receptor | Primary Ligand(s) | Response Characteristics | Source |

|---|---|---|---|---|

| MsepOR1 | MsepOrco | (Z)-9-tetradecenal (Z9-14:Ald) | Strong, dose-dependent response. Homologous to other antagonist-detecting receptors. | [1][2] |

| MsepOR2 | MsepOrco | (Z)-9-tetradecenal (Z9-14:Ald) | Strong response. Co-expressed in different sensilla from MsepOR3. | [5] |

| MsepOR3 | MsepOrco | (Z)-11-hexadecenal (Z11-16:Ald) | Strong, dose-dependent response to the major sex pheromone component. | [4] |

| MsepPR2 | MsepOrco | None Tested | No response to any tested pheromone components. | [1][3] |

| MsepPR4 | MsepOrco | None Tested | No response to any tested pheromone components. | [1][3] |

| MespPR5 | MsepOrco | Z9-14:Ald, Z9-14:OAc, Z11-16:Ald, (Z)-11-hexadecen-1-ol (Z11-16:OH) | Broadly tuned. Biased expression in female antennae. | [1][3] |

| MsepPR6 | MsepOrco | (Z)-9-tetradecen-1-yl acetate (B1210297) (Z9-14:OAc) | Exclusively tuned to this specific acetate compound. |[1][3] |

Electrophysiological studies, specifically Single Sensillum Recording (SSR), have been used to characterize the responses of the olfactory receptor neurons (ORNs) housed within different types of antennal trichoid sensilla.

Table 2: Response Profiles of Olfactory Receptor Neurons (ORNs) in Male M. separata Trichoid Sensilla

| Sensillum Type | Housed ORN(s) | Primary Ligand(s) | Key Findings | Source |

|---|---|---|---|---|

| Type A | Neuron A | Z11-16:Ald | Responds strongly to the major pheromone component. | [5][6] |

| Neuron B | Z9-14:Ald | Responds to a known behavioral antagonist. | [5][6] | |

| Type B | Multiple Neurons | Z9-14:Ald, (Z)-11-hexadecenyl acetate (Z11-16:Ac), Z11-16:OH | Responds primarily to the antagonist and minor pheromone components. | [5][6] |

| Type I | ORN-B | Z11-16:Ald | Specifically tuned to the major sex pheromone component. | [1][2] |

| Type II | ORN-A | Z9-14:Ald, Z11-16:OAc, Z11-16:OH | Mainly activated by sex pheromone analogs. | [1][2] |

| Type III | ORN-B | Z11-16:OAc | Activated by a minor pheromone component. | [1][2] |

| Type IV | ORN-B | Hexadecenal (16:Ald) | Activated by a minor pheromone component. |[1][2] |

Experimental Protocols

The characterization of M. separata pheromone receptors involves a multi-step process combining molecular biology, bioinformatics, and electrophysiology.

Cloning of Putative Pheromone Receptor Genes

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the antennae of male and female M. separata moths using standard protocols (e.g., TRIzol reagent). First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Putative PR genes are identified by homology searches against transcriptome databases.[7] Gene-specific primers are designed to amplify the full-length open reading frame (ORF) of the target receptor genes (e.g., MsepOR1, MsepOrco) from the antennal cDNA. High-fidelity DNA polymerase is used to minimize amplification errors.

-

Cloning and Sequencing: The amplified PCR products are purified and ligated into a suitable cloning vector (e.g., pGEM-T Easy Vector). The recombinant plasmids are transformed into competent E. coli cells. Positive clones are selected and sequenced to verify the integrity and correctness of the gene sequence.

Heterologous Expression and Functional Analysis in Xenopus Oocytes

-

cRNA Synthesis: The verified plasmid DNA containing the receptor ORF is linearized. Capped complementary RNA (cRNA) for both the putative PR and its co-receptor (Orco) is synthesized in vitro using an mMESSAGE mMACHINE T7 transcription kit.

-

Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog. The oocytes are treated with collagenase to remove the follicular cell layer and then carefully selected. A Nanoject injector is used to inject a precise amount (e.g., 50 ng) of the PR cRNA and Orco cRNA into the cytoplasm of each oocyte.[4][5] The injected oocytes are incubated for 3-7 days to allow for receptor expression on the cell membrane.

-

Two-Electrode Voltage-Clamp Electrophysiology:

-

An injected oocyte is placed in a recording chamber and perfused with a standard buffer solution (e.g., Ringer's solution).

-

Two glass microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -80 mV).

-

Test ligands (pheromone components) are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and diluted in the perfusion buffer to the desired concentrations.

-

The oocyte is challenged with pulses of the ligand solution. The inward current generated by the activation of the receptor-ion channel complex is recorded. Dose-response curves are generated by applying a range of ligand concentrations to determine the EC50 value.[4]

-

Single Sensillum Recording (SSR)

-

Insect Preparation: A live male moth is restrained in a pipette tip or on a holder, with one antenna immobilized using dental wax or adhesive tape.

-

Recording Setup: A tungsten recording electrode is inserted at the base of a single trichoid sensillum. A reference electrode is inserted into another part of the moth's body, typically the eye.

-

Odorant Stimulation: A continuous stream of purified, humidified air is directed over the antenna through a glass tube. Test pheromones are applied to a filter paper placed inside a separate stimulus cartridge. A puff of air is diverted through the cartridge to deliver the odorant stimulus into the continuous air stream.

-

Data Acquisition: The electrical signals (action potentials or "spikes") from the ORNs within the sensillum are amplified, filtered, and recorded. The spike frequency in response to different stimuli is analyzed to determine the response profile of the neurons.[1][5]

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for functional characterization of MsepPRs.

Olfactory Signal Transduction Pathway

Caption: Generalized insect olfactory signal transduction cascade.

Sensilla-ORN-Ligand Relationships

Caption: Pheromone coding in different sensilla types.

References

- 1. Frontiers | Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker) [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissecting sex pheromone communication of Mythimna separata (Walker) in North China from receptor molecules and antennal lobes to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olfactory coding of intra- and interspecific pheromonal messages by the male Mythimna separata in North China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Progress--Institute of Zoology Chinese Academy of Sciences [english.ioz.cas.cn]

- 7. researchgate.net [researchgate.net]

The Pheromonotropin Signaling Pathway: A Technical Guide to its Core Mechanisms and Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromonotropin (PT), also known as Pheromone Biosynthesis Activating Neuropeptide (PBAN), is a critical neurohormone in many moth species that initiates and regulates the biosynthesis of sex pheromones. The signaling cascade triggered by PBAN presents a highly specific and potent target for the development of novel and environmentally-benign pest management strategies. This technical guide provides an in-depth exploration of the PBAN signaling pathway, its key second messengers, and the experimental methodologies used to elucidate its function.

The Pheromonotropin Signaling Cascade: A Step-by-Step Breakdown

The PBAN signaling pathway is a classic example of a G protein-coupled receptor (GPCR) cascade, primarily occurring in the pheromone gland cells of female moths. The binding of PBAN to its specific receptor on the cell membrane initiates a series of intracellular events culminating in the activation of enzymes responsible for pheromone production.

The primary signaling cascade involves the following key steps:

-

Ligand Binding: The process begins with the binding of the PBAN neuropeptide to its cognate GPCR on the pheromone gland cell membrane. This binding event induces a conformational change in the receptor.

-

G Protein Activation: The conformational change in the PBAN receptor (PBANR) activates an associated heterotrimeric G protein. While the specific G protein alpha subunit can vary between species, it is often of the Gq or Gs class. This activation leads to the dissociation of the Gα subunit from the Gβγ dimer.

-

Activation of Primary Effectors:

-

Phospholipase C (PLC): In many moth species, the activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Adenylyl Cyclase (AC): Evidence also points to the involvement of a Gαs subunit, which would activate Adenylyl Cyclase.

-

-

Generation of Second Messengers: The activation of these primary effectors leads to the rapid synthesis of intracellular second messengers:

-

Inositol Trisphosphate (IP₃) and Diacylglycerol (DAG): PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.

-

Cyclic AMP (cAMP): Adenylyl Cyclase catalyzes the conversion of ATP to cAMP.

-

-

Signal Amplification and Downstream Effects:

-

Calcium (Ca²⁺) Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. Additionally, an influx of extracellular Ca²⁺ is a critical and conserved feature of PBAN signaling.[1]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca²⁺ levels, activates Protein Kinase C (PKC).

-

Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

-

-

Enzyme Activation and Pheromone Biosynthesis: The activated protein kinases (PKC and PKA) and elevated Ca²⁺ levels (often acting via calmodulin and calcineurin) phosphorylate and activate key enzymes in the pheromone biosynthetic pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid reductases.[2] This enzymatic activation drives the conversion of precursors into the final pheromone components.

Core Second Messengers in Pheromonotropin Signaling

The fidelity and amplification of the PBAN signal are critically dependent on the interplay of several key second messengers:

-

Calcium (Ca²⁺): A rapid and significant increase in intracellular Ca²⁺ concentration is a hallmark of PBAN signaling. This increase is sourced from both the influx of extracellular Ca²⁺ and the release from intracellular stores.[1][3]

-

Cyclic AMP (cAMP): The production of cAMP and subsequent activation of PKA is another crucial branch of the signaling cascade. cAMP analogues have been shown to mimic the effect of PBAN in stimulating pheromone biosynthesis.[4]

-

Inositol Trisphosphate (IP₃): This soluble molecule acts as a direct link between PLC activation and the release of intracellular Ca²⁺ stores.

-

Diacylglycerol (DAG): This lipid-based second messenger is essential for the activation of PKC, a key downstream effector in the pathway.[2]

Quantitative Data on Pheromonotropin Signaling

The following tables summarize key quantitative parameters of the PBAN signaling pathway, providing a basis for comparative analysis and modeling.

| Parameter | Species | Value | Reference |

| PBAN Receptor Activation (EC₅₀) | |||

| PBAN | Helicoverpa zea | 25 nM | [1] |

| PBAN | Heliothis virescens | ~1 nM | |

| α-SG-NP | Heliothis virescens | ~2-3 nM | |

| β-SG-NP | Heliothis virescens | ~2-3 nM | |

| Diapause Hormone (DH) | Heliothis virescens | ~10 nM | |

| Effective PBAN Concentration for Pheromone Production | |||

| PBAN | Helicoverpa zea | 0.02 pmol (active), 0.5 pmol (maximal) | [5] |

| PBAN | Helicoverpa zea | 1 nM - 1 µM | [3] |

Note: Further quantitative data on the precise concentrations and fold-changes of second messengers upon PBAN stimulation are still being actively researched and may vary between species and experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Pheromonotropin signaling pathway.

Protocol 1: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of PBAN and its analogs to the PBAN receptor.

Materials:

-

Insect cell line (e.g., Sf9) expressing the PBAN receptor

-

Cell culture medium

-

Radiolabeled PBAN (e.g., ¹²⁵I-PBAN)

-

Unlabeled PBAN (for competition)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest insect cells expressing the PBAN receptor by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane preparation (containing a defined amount of protein, e.g., 10-20 µg).

-

For competition assays, add 50 µL of unlabeled PBAN at various concentrations. For saturation binding, add 50 µL of binding buffer.

-

Add 50 µL of radiolabeled PBAN at a fixed concentration (for competition) or varying concentrations (for saturation).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding (total binding - non-specific binding) against the concentration of radiolabeled PBAN to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, plot the percentage of specific binding against the concentration of unlabeled PBAN to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

-

Protocol 2: Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to PBAN stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Isolated pheromone gland cells or a suitable cell line expressing the PBAN receptor

-

Physiological saline solution (e.g., Grace's insect medium)

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (to aid dye loading)

-

PBAN solution

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation and Dye Loading:

-

Isolate pheromone gland cells or seed cells expressing the PBAN receptor onto glass-bottom dishes or 96-well plates.

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution in physiological saline to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to the loading buffer.

-

Remove the culture medium and incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with physiological saline to remove extracellular dye.

-

-

Calcium Imaging:

-

Mount the dish or plate on the fluorescence imaging system.

-

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add the PBAN solution to the cells at the desired concentration.

-

Continuously record the fluorescence ratio (F340/F380) over time to monitor the changes in intracellular calcium concentration.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is proportional to the intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute calcium concentrations using a standard calibration procedure with ionophores (e.g., ionomycin) and calcium buffers.

-

Protocol 3: Cyclic AMP (cAMP) Immunoassay

This protocol outlines a competitive enzyme immunoassay (EIA) to quantify changes in intracellular cAMP levels following PBAN stimulation.

Materials:

-

Isolated pheromone glands

-

Physiological saline solution

-

PBAN solution

-

Cell lysis buffer

-

cAMP EIA kit (commercially available)

-

Microplate reader

Procedure:

-

Pheromone Gland Stimulation:

-

Dissect pheromone glands from female moths and place them in physiological saline.

-

Incubate the glands with different concentrations of PBAN or a vehicle control for a specific time period (e.g., 10-30 minutes).

-

-

cAMP Extraction:

-

Terminate the stimulation by removing the saline and adding ice-cold cell lysis buffer (often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Homogenize the glands in the lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the cAMP.

-

-

cAMP Quantification:

-

Follow the instructions provided with the commercial cAMP EIA kit. This typically involves:

-

Adding the samples and cAMP standards to a microplate pre-coated with a cAMP antibody.

-

Adding a fixed amount of enzyme-labeled cAMP (e.g., cAMP-HRP).

-

Incubating the plate to allow for competitive binding between the sample/standard cAMP and the enzyme-labeled cAMP for the antibody binding sites.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate for the enzyme and measuring the resulting colorimetric or chemiluminescent signal using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the signal intensity against the known concentrations of the cAMP standards.

-

Determine the cAMP concentration in the samples by interpolating their signal intensity on the standard curve.

-

Express the results as pmol of cAMP per gland or per mg of protein.

-

Mandatory Visualizations

Caption: The Pheromonotropin signaling pathway.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for intracellular calcium imaging.

Conclusion

The Pheromonotropin signaling pathway is a complex and finely tuned system that plays a pivotal role in insect reproduction. A thorough understanding of this pathway, from receptor binding to the generation of second messengers and the activation of biosynthetic enzymes, is essential for the rational design of novel pest control agents. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this critical signaling cascade and to identify and characterize new molecular targets for intervention. As research progresses, a more detailed quantitative understanding of the spatiotemporal dynamics of the second messengers will undoubtedly emerge, paving the way for the development of highly effective and specific next-generation insecticides.

References

- 1. Regulatory Role of PBAN in Sex Pheromone Biosynthesis of Heliothine Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PBAN regulates sex pheromone biosynthesis by Ca2+/CaN/ACC and Ca2+/PKC/HK2 signal pathways in Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PBAN stimulation of pheromone biosynthesis by inducing calcium influx in pheromone glands of Helicoverpa zea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of PBAN and related peptides on pheromone biosynthesis in isolated pheromone glands of the redbanded leafroller moth, Argyrotaenia velutinana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of pheromone biosynthesis in the moth Helicoverpa zea: action of a brain hormone on pheromone glands involves Ca2+ and cAMP as second messengers - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of Pheromonotropin in Lepidoptera: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pheromonotropin (PT), also known as Pheromone Biosynthesis Activating Neuropeptide (PBAN), is a key neuropeptide that regulates the production of sex pheromones in many female moths. As a critical component of reproductive behavior, the evolutionary conservation of PT across the vast order of Lepidoptera presents a compelling area of study for both fundamental and applied research. Understanding the conserved and variable regions of this peptide and its signaling pathway can inform the development of novel and species-specific pest management strategies. This technical guide provides an in-depth analysis of the evolutionary conservation of PT, detailing its molecular characteristics, the signaling cascade it initiates, and the experimental methodologies employed in its study.

Introduction

The regulation of sex pheromone biosynthesis in female moths is a finely tuned process, essential for successful reproduction. A central player in this regulation is the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][2] This neuropeptide is part of a larger family of pyrokinin (PK) peptides, characterized by a conserved C-terminal amino acid motif, FXPRLamide, which is the minimal requirement for biological activity.[1][3][4] The PBAN gene itself is known to encode a polyprotein that can be processed into multiple neuropeptides, including PBAN and diapause hormone (DH), highlighting the pleiotropic nature of this gene family.[3][5] These peptides are involved in various physiological processes beyond pheromone production, such as melanization and the induction of diapause.

From an evolutionary perspective, the PBAN/pyrokinin family of peptides is remarkably conserved across a wide range of insect orders.[4] This guide focuses specifically on the conservation of Pheromonotropin within the order Lepidoptera, an area of significant interest for its implications in insect chemical ecology and the potential for developing targeted pest control agents.

Molecular Conservation of Pheromonotropin

The primary structure of PBAN has been elucidated in numerous lepidopteran species, revealing a high degree of sequence conservation, particularly at the C-terminal active core. The full-length peptide is typically 33 amino acids long.

Amino Acid Sequence Comparison

The following table summarizes the amino acid sequences of PBAN from a representative selection of lepidopteran species. The conserved C-terminal pentapeptide FXPRL-NH2 is highlighted.

| Species | Family | PBAN Amino Acid Sequence |

| Helicoverpa zea | Noctuidae | LSDDMPATPADQEMYRQDPEQIDSRTKYFSPRL -NH2 |

| Bombyx mori | Bombycidae | LSEDMPATPADQEMYQPDPEEMESRTRYFSPRL -NH2 |

| Spodoptera litura | Noctuidae | LADDMPATPADQEMYRQDPEQIDSRTKYFSPRL -NH2 |

| Agrotis ipsilon | Noctuidae | LADDMPATPADQEMYRQDPEQIDSRTKYFSPRL -NH2 |

| Mamestra brassicae | Noctuidae | LADDMPATPADQEMYRQDPEQIDSRTKYFSPRL -NH2 |

| Lymantria dispar | Erebidae | LSEDMPATPADQEMYQPDPEEMESRTRYFSPRL -NH2 |

| Ostrinia nubilalis | Crambidae | LSEDMPATPADQEMYQPDPEEMESRTRYFSPRL -NH2 |

Note: Sequences are presented to illustrate the general pattern of conservation. Minor variations may exist in published sequences.

As the table demonstrates, the C-terminal region responsible for biological activity is highly conserved. Variations are more common in the N-terminal portion of the peptide, suggesting these regions may be less critical for receptor binding and activation or may be involved in species-specific interactions.

Pheromonotropin Signaling Pathway

PBAN initiates the biosynthesis of sex pheromones by binding to a specific G-protein coupled receptor (GPCR) located on the membrane of pheromone gland cells.[6] This binding event triggers a downstream signaling cascade that ultimately leads to the activation of enzymes involved in fatty acid metabolism, the precursors to most moth sex pheromones.[7][8]

The key steps in the PBAN signaling pathway are:

-

Release of PBAN: PBAN is synthesized in the subesophageal ganglion and released into the hemolymph.[4]

-

Receptor Binding: PBAN travels through the hemolymph and binds to its specific GPCR on the pheromone gland cells.

-

G-Protein Activation: Ligand-receptor binding activates an associated G-protein.

-

Second Messenger Production: The activated G-protein stimulates an influx of extracellular calcium ions (Ca2+) and can also lead to an increase in intracellular cyclic AMP (cAMP) levels.[6]

-

Enzyme Activation: The rise in second messengers activates a cascade of protein kinases, which in turn phosphorylate and activate key enzymes in the pheromone biosynthetic pathway, such as acetyl-CoA carboxylase and fatty acid synthases.

References

- 1. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

- 4. Molecular Structure and Diversity of PBAN/pyrokinin Family Peptides in Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Analysis of Pheromone Biosynthesis Activating Neuropeptide Receptor Isoforms in Maruca vitrata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthesis and Degradation of Pheromonotropin in Pseudaletia separata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheromonotropin (PssPT) is a vital neuropeptide in the oriental armyworm, Pseudaletia separata, playing a crucial role in the regulation of pheromone biosynthesis. Understanding the lifecycle of this molecule, from its creation to its eventual breakdown, is paramount for the development of novel and targeted pest management strategies. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of Pheromonotropin biosynthesis and degradation in Pseudaletia separata. Due to a scarcity of species-specific research, this document synthesizes findings from related lepidopteran species to present a putative model for PssPT metabolism. It includes detailed hypothetical experimental protocols and quantitative data frameworks for guiding future research in this area. The guide also features graphical representations of key pathways and experimental workflows to facilitate a deeper understanding of the molecular processes governing this critical neuropeptide.

Introduction

The oriental armyworm, Pseudaletia separata, is a significant agricultural pest, and its reproductive success is tightly linked to chemical communication mediated by pheromones. The biosynthesis of these pheromones is, in turn, regulated by a class of neuropeptides known as Pheromone Biosynthesis Activating Neuropeptides (PBAN). In P. separata, the identified pheromonotropic neuropeptide is Pseudaletia pheromonotropin (PssPT).[1] PssPT is structurally related to the leucopyrokinin (B1674812) family of insect myotropic neuropeptides and is characterized by the C-terminal pentapeptide sequence Phe-Thr-Pro-Arg-Leu-NH2, which is essential for its biological activity.[1]

This guide will delve into the molecular journey of PssPT, from its genetic encoding and biosynthesis to its eventual enzymatic degradation. By providing a detailed framework, we aim to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially manipulate this pathway for pest control purposes.

Pheromonotropin Biosynthesis

The biosynthesis of PssPT, like other neuropeptides, is a multi-step process that begins with the transcription and translation of a precursor protein, followed by post-translational modifications. While the specific gene encoding the PssPT precursor in P. separata has not been fully characterized, the general pathway for PBAN biosynthesis in moths provides a robust model.[2][3][4]

Gene Expression and Precursor Synthesis